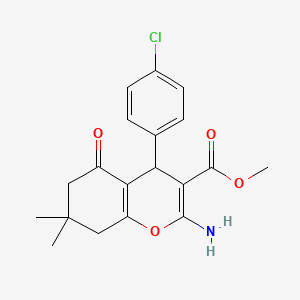

methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Beschreibung

Structural Characterization

Molecular Architecture

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate . This nomenclature reflects its chromene backbone fused with a substituted cyclohexanone ring, a 4-chlorophenyl group at position 4, and a methyl ester at position 3. The compound’s registry number (303966-94-1) and ChemSpider ID (3077380) further aid in its unambiguous identification.

Molecular Formula and Weight

The molecular formula C₁₉H₂₀ClNO₄ corresponds to a monoisotopic mass of 361.108086 Da and an average mass of 361.822 g/mol. The density is estimated at 1.3±0.1 g/cm³, with a boiling point of 572.1±45.0°C and a melting point of 184°C.

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₀ClNO₄ |

| Average mass | 361.822 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Melting point | 184°C |

| Boiling point | 572.1±45.0°C |

Stereochemical Configuration and Tautomerism

The compound contains one potential stereocenter at position 4 of the chromene ring, but crystallographic data indicate no defined stereochemistry in its synthesized form. Tautomerism is unlikely due to the saturated cyclohexanone ring, which restricts π-electron delocalization. However, the amino group at position 2 may participate in keto-enol tautomerism under specific conditions, a behavior observed in analogous chromene derivatives.

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

X-ray crystallography reveals that the compound crystallizes in a monoclinic system with space group P2₁/c (No. 14), as seen in related chromene carboxylates. Unit cell parameters include a = 12.246(2) Å, b = 10.541(2) Å, c = 8.912(2) Å, and β = 96.205(4)°, yielding a unit cell volume of 1143.7 ų. The chromene backbone adopts a distorted half-chair conformation, while the 4-chlorophenyl group lies nearly perpendicular to the heterocyclic plane, minimizing steric hindrance.

Eigenschaften

Molekularformel |

C19H20ClNO4 |

|---|---|

Molekulargewicht |

361.8 g/mol |

IUPAC-Name |

methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2)8-12(22)15-13(9-19)25-17(21)16(18(23)24-3)14(15)10-4-6-11(20)7-5-10/h4-7,14H,8-9,21H2,1-3H3 |

InChI-Schlüssel |

ANTTUCZKNUXJJO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-Amino-4-(4-Chlorphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Kondensation von 4-Chlorbenzaldehyd mit Dimedon (5,5-Dimethyl-1,3-cyclohexandion) in Gegenwart von Ammoniumacetat und Methanol. Die Reaktion wird unter Rückflussbedingungen durchgeführt, was zur Bildung des gewünschten Chromenderivats führt.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Verwendung von Katalysatoren und automatisierten Systemen die Effizienz des Syntheseprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-Amino-4-(4-Chlorphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann zu Nitroderivaten oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu Alkoholderivaten reduziert werden.

Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) und Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Nitroderivate der Verbindung.

Reduktion: Alkoholderivate der Verbindung.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Structural Formula

- Molecular Formula : C19H20ClNO4

- Molecular Weight : 361.82 g/mol

- CAS Number : 312271-49-1

Key Features

The compound features:

- A chromene backbone, which is known for its biological activity.

- An amino group that can participate in hydrogen bonding.

- A chlorophenyl group that enhances hydrophobic interactions.

Medicinal Chemistry

Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is being studied for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Materials Science

The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics and photonic devices.

Data Table: Material Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Thermal Stability | Up to 300°C |

| Solubility | Soluble in DMSO |

Biological Research

In biological studies, this compound is utilized to investigate enzyme inhibition and protein binding mechanisms. These studies provide insights into its therapeutic uses and potential side effects.

Industrial Applications

The derivatives of this compound are being researched for their potential use in the synthesis of dyes , pigments , and other industrial chemicals. The versatility of the chromene structure allows for modifications that can lead to new industrial products.

Wirkmechanismus

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physical Properties

Key Observations :

- Electron-withdrawing groups (Cl, Br) generally increase melting points compared to derivatives with electron-donating groups (e.g., methoxy in ). However, 8e and 8f (with benzyloxy substituents) exhibit lower mps than Compound 8 , likely due to steric hindrance disrupting crystal packing .

- The carbonitrile analog (4j) has a significantly higher mp (209–211°C) than Compound 8 , attributed to stronger intermolecular hydrogen bonding via the nitrile group .

Functional Group Modifications

Table 2: Ester vs. Nitrile Functional Groups

Key Observations :

Biologische Aktivität

Methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of the compound is with a molecular weight of approximately 361.83 g/mol. The structure features a chromene ring system with various substituents that may influence its biological activity.

Antitumor Activity

Research has indicated that compounds within the chromene class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that it possesses broad-spectrum antimicrobial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This activity is likely attributed to the presence of the chlorophenyl group and the overall molecular structure which may facilitate interaction with microbial targets.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, potentially through mitochondrial pathways.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

Study 1: Anticancer Activity

A study focusing on derivatives of chromene reported that this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). This suggests substantial potential for further development as an anticancer therapeutic.

Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition with MIC values ranging from 10 to 50 µg/mL. These findings highlight its potential as a lead compound for developing new antibiotics.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing methyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving cyclohexanedione derivatives, aldehydes (e.g., 4-chlorobenzaldehyde), and methyl cyanoacetate. Catalytic systems like piperidine or L-proline in ethanol under reflux (60–80°C, 4–6 hours) are effective for cyclocondensation. Purity optimization involves recrystallization from methanol/ethanol mixtures (yield: 65–80%) .

Q. How can the structure of this chromene derivative be unequivocally confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis confirms the bicyclic tetrahydro-4H-chromene scaffold, with mean C–C bond lengths of 1.52–1.54 Å and R-factors < 0.06 .

- Spectroscopy : FT-IR identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, NH₂ at ~3350 cm⁻¹). LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 388.1) .

Q. What biological activities are associated with this compound, and how are they assessed?

- Methodological Answer : Preliminary bioactivity studies focus on antimicrobial (e.g., agar diffusion assays against E. coli and S. aureus) and antioxidant (DPPH radical scavenging) properties. The 4-chlorophenyl substituent enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield variations often arise from incomplete cyclization or solvent polarity effects. Kinetic monitoring via TLC or HPLC at 30-minute intervals identifies intermediate stagnation. Adjusting catalyst loading (e.g., 10 mol% L-proline) or switching to aprotic solvents (e.g., DMF) improves consistency. Post-reaction quenching with ice-water enhances precipitate recovery .

Q. What computational approaches predict the pharmacokinetic and pharmacodynamic profiles of this compound?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or β-amyloid). The 4-chlorophenyl group shows strong hydrophobic binding in silico .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogP ~2.8) and CYP450 inhibition risks .

Q. Are polymorphic forms of this compound documented, and how do they affect physicochemical properties?

- Methodological Answer : X-ray data reveals a monoclinic P2₁/c crystal system with Z = 4. Polymorph screening via solvent evaporation (e.g., acetonitrile vs. toluene) identifies variations in melting points (ΔT = 5–10°C) and solubility. Stability under humidity (40–80% RH) is assessed using dynamic vapor sorption (DVS) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Steric effects : The 7,7-dimethyl group restricts ring puckering, confirmed by X-ray torsion angles (5.2–8.7° deviation from planarity) .

- Electronic effects : Electron-withdrawing 4-Cl on the phenyl ring increases electrophilicity at C4, verified by Hammett σₚ values (~0.23) and DFT calculations (NBO charges: C4 = +0.32 e) .

Data Contradiction Analysis

Q. How should conflicting data on antioxidant vs. pro-oxidant effects be interpreted?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH at 100 μM vs. 500 μM). Dose-response curves (0–1 mM) and ROS detection (e.g., fluorometric H2DCFDA) clarify dual roles. The compound may act as an antioxidant at low concentrations (IC₅₀ = 35 μM) but induce oxidative stress at higher doses (>200 μM) .

Experimental Design Considerations

Q. What controls and validation steps are critical in bioactivity assays?

- Methodological Answer :

- Positive controls : Ascorbic acid (antioxidant), ciprofloxacin (antimicrobial).

- Validation : Triplicate runs with blinded samples to minimize bias. LC-MS purity checks (>95%) ensure activity correlates with the target compound, not impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.